molecular formula C6H9N3O B8462811 1-(6-Aminopyrimidin-4-yl)-ethanol

1-(6-Aminopyrimidin-4-yl)-ethanol

Cat. No.: B8462811
M. Wt: 139.16 g/mol
InChI Key: SABUPXHGZMDPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Aminopyrimidin-4-yl)-ethanol is a pyrimidine derivative featuring an ethanol group (-CH2CH2OH) attached to the 4-position of a 6-aminopyrimidine ring. The ethanol substituent distinguishes it from methanol or ketone-containing analogs, likely influencing solubility, reactivity, and biological activity. Pyrimidine derivatives are widely utilized in medicinal chemistry as kinase inhibitors or antimicrobial agents, suggesting similar applications for this compound .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(6-aminopyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-3-8-5/h2-4,10H,1H3,(H2,7,8,9)

InChI Key

SABUPXHGZMDPET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=N1)N)O

Origin of Product

United States

Comparison with Similar Compounds

(6-Aminopyrimidin-4-yl)methanol

  • Structure: Methanol (-CH2OH) at the 4-position of 6-aminopyrimidine.
  • Properties: Higher polarity than ethanol analogs due to the shorter carbon chain.
  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (Category 3) .
  • Applications : Used as a laboratory chemical and intermediate in organic synthesis .

1-(6-Aminopyrimidin-4-yl)ethanone

  • Structure : Ketone (-COCH3) at the 4-position.
  • Properties: Molecular weight = 137.14 g/mol; stored at 2–8°C. Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to ethanol derivatives .
  • Applications : Likely serves as a precursor for pharmaceuticals or agrochemicals.

1-(2-Aminopyrimidin-4-yl)ethanone

  • Structure: Amino group at the 2-position instead of the 6-position.

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